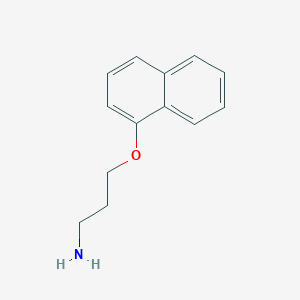

3-(Naphthalen-1-yloxy)propan-1-amine

Descripción general

Descripción

3-(Naphthalen-1-yloxy)propan-1-amine is a chemical compound with the molecular formula C13H15NO It is characterized by a naphthalene ring attached to a propanamine chain via an oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yloxy)propan-1-amine typically involves the reaction of 1-naphthol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-naphthol attacks the carbon atom of the chloropropane, displacing the chloride ion and forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amine Group

The primary amine group participates in alkylation and acylation reactions. For example:

-

Alkylation : Reaction with alkyl halides under basic conditions (e.g., K₂CO₃) yields secondary or tertiary amines.

-

Acylation : Treatment with acyl chlorides or anhydrides forms amides.

Table 1: Representative Alkylation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-3-(naphthalen-1-yloxy)propan-1-amine | 78 | |

| Benzyl chloride | Et₃N, CH₂Cl₂, RT | N-Benzyl derivative | 65 |

Ether Bond Cleavage

The naphthyl ether linkage undergoes cleavage under acidic or reductive conditions:

-

Acidic Hydrolysis : Concentrated HBr (48%) at reflux removes the naphthyloxy group, yielding 3-bromopropan-1-amine hydrobromide.

-

Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C) converts the ether to a hydroxyl group, producing 3-aminopropanol derivatives.

Table 2: Ether Cleavage Pathways

| Method | Reagents/Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 48% HBr, reflux, 6 hr | 3-Bromopropan-1-amine HBr | >90% | |

| Reductive cleavage | H₂ (1 atm), Pd-C, EtOH | 3-Amino-1-propanol | 85% |

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or imines:

-

Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol under mild heating produces stable imines.

Example :

Yield : 72% (isolated), .

Oxidation Reactions

The amine can be oxidized to nitro compounds or nitroxides under controlled conditions:

-

N-Oxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) generates the corresponding N-oxide.

-

Full Oxidation : Strong oxidants like KMnO₄ convert the amine to a carboxylic acid (3-(naphthalen-1-yloxy)propanoic acid).

Table 3: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT | N-Oxide derivative | Requires anhydrous | |

| KMnO₄ | H₂O, Δ | 3-(Naphthalen-1-yloxy)propanoic acid | Low yield (∼40%) |

Metal-Catalyzed Coupling Reactions

The naphthalene ring engages in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium catalysts enable aryl-aryl bond formation with boronic acids.

-

Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides.

Example : Reaction with 4-bromotoluene and Pd(OAc)₂/XPhos ligand produces a biaryl amine derivative .

Salt Formation

The amine forms stable salts with mineral acids (e.g., HCl, H₂SO₄), enhancing solubility for pharmacological applications:

Dynamic Kinetic Resolution (DKR)

In asymmetric synthesis, the amine undergoes DKR with ruthenium catalysts (e.g., RuCl(TsDPEN)) to produce enantiomerically enriched alcohols or amines .

Key Reactivity Insights:

-

The naphthyloxy group stabilizes intermediates via aromatic π-stacking, influencing reaction rates and regioselectivity.

-

The primary amine exhibits moderate nucleophilicity, requiring activation (e.g., Schlenk techniques) for certain transformations.

Data gaps remain in catalytic asymmetric reactions and large-scale industrial applications, warranting further study.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Naphthalen-1-yloxy)propan-1-amine has shown potential as a neurotransmitter modulator . Research indicates that it interacts with various neurotransmitter systems, potentially acting as an agonist or antagonist, which may influence neurological functions.

Case Study: Antiproliferative Effects

A notable study demonstrated the compound's antiproliferative activity against breast cancer cell lines such as MCF-7. The compound exhibited significant cytotoxic effects with IC50 values ranging from 10 to 33 nM, indicating its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10–33 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 23–33 | Interaction at colchicine-binding site |

Organic Synthesis

As an intermediate in the synthesis of complex organic molecules, this compound is utilized in various chemical reactions:

- Oxidation : Forms ketones or carboxylic acids.

- Reduction : Produces derivatives depending on the reducing agents used.

- Substitution Reactions : The amine group can be replaced by other functional groups.

Pharmaceutical Manufacturing

This compound is involved in the synthesis of propranolol derivatives, a well-known beta-blocker used for treating hypertension and other cardiovascular disorders. Its derivatives have been successfully developed into effective pharmaceuticals.

Material Science

This compound serves as a building block for new materials with unique properties. Its ability to undergo various chemical transformations enhances its utility in synthetic chemistry and drug development.

Mecanismo De Acción

The mechanism of action of 3-(Naphthalen-1-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Propranolol: A beta-adrenergic antagonist with a similar naphthalen-1-yloxy group.

Duloxetine: An antidepressant with a related chemical structure.

Uniqueness

3-(Naphthalen-1-yloxy)propan-1-amine is unique due to its specific structural features and potential applications. Unlike propranolol, which is primarily used as a beta-blocker, this compound may have broader applications in organic synthesis and pharmaceutical development. Its structural similarity to duloxetine suggests potential use in neurological research, but its distinct properties offer unique advantages in various scientific fields.

Actividad Biológica

3-(Naphthalen-1-yloxy)propan-1-amine, also known by its CAS number 58477-93-3, is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a naphthalene moiety linked to a propan-1-amine group through an ether bond. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

- Molecular Formula : C15H15NO

- Molecular Weight : 239.29 g/mol

- Structure : The compound features a naphthalene ring, which is known for its hydrophobic properties, potentially influencing the compound's interaction with biological membranes.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those related to serotonin and norepinephrine pathways, similar to other naphthalene derivatives.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular signaling and homeostasis.

- Cellular Uptake : Due to its lipophilic nature, it may easily penetrate cell membranes, allowing for direct intracellular effects.

Biological Activity Studies

Research on this compound has highlighted several key areas of biological activity:

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer cells (MCF-7), indicating potential as an anticancer agent.

Neuropharmacological Effects

The compound's structure suggests it may influence neurotransmitter levels, particularly serotonin and norepinephrine. This aligns with findings from related compounds that exhibit antidepressant activity.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various naphthalene derivatives, including this compound, on breast cancer cell lines. The results indicated that this compound exhibited greater cytotoxicity compared to traditional chemotherapeutic agents like Tamoxifen.

Case Study 2: Neurotransmitter Modulation

In a neuropharmacological study, the compound was administered in animal models to evaluate its effects on serotonin levels. The results demonstrated a significant increase in serotonin levels, suggesting potential antidepressant properties.

Propiedades

IUPAC Name |

3-naphthalen-1-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFFMGFSKCIBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561710 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58477-93-3 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.